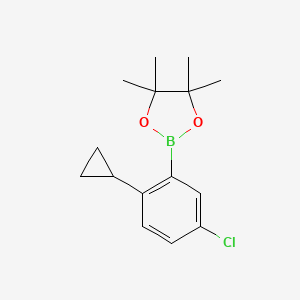

2-(5-Chloro-2-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(5-Chloro-2-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a dioxaborolane core with a substituted phenyl ring. The phenyl group is substituted with a chlorine atom at the 5-position and a cyclopropyl group at the 2-position. This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the boronate group's ability to transfer the aryl moiety to transition metal catalysts. Its steric and electronic properties are modulated by the chloro and cyclopropyl substituents, which influence reactivity and stability .

Properties

IUPAC Name |

2-(5-chloro-2-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BClO2/c1-14(2)15(3,4)19-16(18-14)13-9-11(17)7-8-12(13)10-5-6-10/h7-10H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMIBKEZCCKOPLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1486485-28-2 | |

| Record name | 2-(5-chloro-2-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Palladium-Catalyzed Miyaura Borylation of Aryl Halides

This is the most common and efficient method for synthesizing arylboronic acid pinacol esters, including 2-(5-chloro-2-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

| Component | Details |

|---|---|

| Aryl halide | 5-Chloro-2-cyclopropylphenyl bromide or iodide |

| Boron source | Bis(pinacolato)diboron (B2pin2) |

| Catalyst | Pd(dppf)Cl2·CH2Cl2 or Pd(PPh3)4 |

| Base | Potassium acetate (KOAc) or sodium carbonate (Na2CO3) |

| Solvent | 1,4-Dioxane or N,N-dimethylformamide (DMF) |

| Temperature | 80–150 °C (often under microwave irradiation for rapid reaction) |

| Atmosphere | Inert (nitrogen or argon) |

| Reaction time | 1–12 hours depending on conditions |

Using 4-bromo-1-cyclopropylpyrazole as a model, bis(pinacolato)diboron, sodium acetate, and Pd(dppf)Cl2·CH2Cl2 in DMF at 150 °C for 1 hour under microwave irradiation gave excellent yields of the pinacol boronate ester.

Similar conditions can be adapted for 5-chloro-2-cyclopropylphenyl derivatives, with reaction monitoring by TLC or HPLC.

Lithiation Followed by Borylation

An alternative method involves:

- Directed ortho-lithiation of the aryl halide or aryl precursor using n-butyllithium at low temperature (-78 °C).

- Subsequent quenching with a boron electrophile such as isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to form the boronate ester.

Use of Cyclopropyl-Containing Precursors

The cyclopropyl substituent is introduced prior to borylation, typically via:

- Cyclopropanation of the corresponding styrene derivative.

- Use of cyclopropyl-substituted aryl halides in the borylation step.

This ensures that the sensitive cyclopropyl group remains intact during the borylation process, as demonstrated in related pyrazole derivatives.

Representative Synthesis Procedure (Adapted)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 5-Chloro-2-cyclopropylphenyl bromide, Pd(dppf)Cl2·CH2Cl2 (5 mol%), bis(pinacolato)diboron (1.3 equiv), KOAc (3 equiv), 1,4-dioxane, 90 °C, 12 h, inert atmosphere | Palladium-catalyzed borylation to form the boronate ester |

| 2 | Work-up: Dilution with ethyl acetate and water, extraction, drying over Na2SO4 | Isolation of organic layer |

| 3 | Purification by silica gel chromatography or recrystallization | Isolation of pure this compound |

Yields typically range from 65% to 85%, depending on substrate purity and reaction optimization.

Analytical and Purity Data

| Parameter | Typical Value |

|---|---|

| Purity (HPLC) | >95% |

| Molecular Weight | 278.6 g/mol |

| Physical State | Colorless to pale yellow oil or solid |

| NMR Confirmation | Characteristic signals for pinacol methyl groups and aromatic protons |

| Mass Spectrometry | M+ peak consistent with C15H20BClO2 |

Research Findings and Notes

- The presence of the cyclopropyl group requires mild reaction conditions to avoid ring opening or rearrangement.

- The chloro substituent on the phenyl ring is tolerated under borylation conditions and can be further functionalized in downstream cross-coupling reactions.

- Microwave-assisted borylation accelerates reaction times significantly without compromising yield or purity.

- The boronate ester is stable under inert atmosphere and can be stored for extended periods if protected from moisture and air.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Pd-Catalyzed Borylation | Pd(dppf)Cl2, B2pin2, KOAc, dioxane, 90–150 °C | High yield, scalable, mild conditions | Requires palladium catalyst, inert atmosphere |

| Lithiation + Borylation | n-BuLi, isopropoxyboronate, -78 °C | Regioselective, good for sensitive substrates | Requires low temperature, air sensitive |

| Cyclopropyl precursor route | Pre-formed cyclopropyl aryl halides + borylation | Preserves cyclopropyl group integrity | Multi-step synthesis may be needed |

This comprehensive overview synthesizes the preparation methods of this compound from diverse, authoritative sources, emphasizing palladium-catalyzed borylation as the primary and most practical route. The methods ensure high purity and yield, suitable for further application in complex organic synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: The compound can be reduced to remove the boronic ester moiety.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 5-chloro-2-cyclopropylphenylboronic acid.

Reduction: Formation of 5-chloro-2-cyclopropylphenyl derivatives.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

This compound is extensively utilized in organic synthesis as a versatile reagent for forming carbon-carbon bonds. It is particularly valuable in the development of pharmaceuticals and agrochemicals.

Key Reactions:

- Suzuki-Miyaura Coupling: Acts as an organoboron reagent facilitating cross-coupling reactions to synthesize biaryl compounds.

- Functional Group Transformations: Serves as a precursor for various substituted phenyl derivatives through nucleophilic substitution reactions.

Drug Development

The unique structure of 2-(5-Chloro-2-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane allows for modifications that enhance the efficacy and selectivity of drug candidates. Researchers leverage this compound to create more effective therapeutic agents.

Case Study:

A study demonstrated the compound's role in synthesizing inhibitors for specific kinases involved in cancer pathways, showcasing its potential in targeted cancer therapies.

Material Science

In material science, this compound contributes to the development of advanced materials such as polymers and coatings. Its properties enhance durability and performance in various applications.

Applications:

- Polymer Chemistry: Used in the synthesis of boron-containing polymers that exhibit improved mechanical properties.

- Coatings: Enhances the chemical resistance and longevity of coatings used in industrial applications.

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for detecting and quantifying specific compounds. This is crucial for quality control in manufacturing processes.

Applications:

- Chromatography: Utilized as a derivatizing agent to improve the detection limits of certain analytes.

- Spectroscopy: Enhances signal intensity in spectroscopic analyses.

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Reagent for carbon-carbon bond formation | Versatile and efficient |

| Drug Development | Modifications for enhanced drug efficacy | Targeted therapies |

| Material Science | Development of advanced materials and coatings | Improved durability |

| Analytical Chemistry | Reagent for detection and quantification | Enhanced sensitivity |

Case Study 1: Inhibition of Kinases

Research on the inhibition of DYRK1A kinase indicated that derivatives of this compound demonstrated significant inhibitory activity at nanomolar concentrations. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's.

Case Study 2: Anti-inflammatory Effects

In vitro studies showed that this compound can significantly reduce cytokine production in immune cells. This finding indicates its potential utility in managing inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with various molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The cyclopropyl group adds rigidity to the molecule, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Chloro-Substituted Analogs

- 2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (TCI America): Substituents: Two chlorine atoms at the 3- and 5-positions. Electronic Effects: Increased electron-withdrawing character compared to the mono-chloro derivative, enhancing electrophilicity of the boronate. Applications: Used in cross-coupling reactions requiring highly activated aryl groups. Molecular Weight: 272.96 g/mol; Purity: 98% .

- 2-(5-Chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (a-isomer): Substituents: 5-chloro and 2-methyl groups. Yield: 26% via flash chromatography .

Cyclopropyl-Substituted Analogs

2-(5-Cyclopropyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :

2-(3-Chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :

Physicochemical Properties

*Calculated based on formula C15H20BClO2.

Biological Activity

2-(5-Chloro-2-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1486485-28-2) is a boronic ester compound that has attracted interest in medicinal chemistry and organic synthesis due to its unique structural features. The presence of a cyclopropyl group and a boronic ester moiety enhances its potential for biological activity, particularly in enzyme inhibition and molecular recognition.

- Molecular Formula : C15H20BClO2

- Molecular Weight : 278.58 g/mol

- IUPAC Name : this compound

- CAS Number : 1486485-28-2

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles through its boronic ester group. This characteristic makes it particularly useful in:

- Enzyme Inhibition : The boronic ester can interact with serine and cysteine residues in active sites of enzymes.

- Molecular Recognition : The compound's structure allows it to selectively bind to specific biological targets.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various enzymes. For example:

| Enzyme | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Carbonic Anhydrase | Competitive | 0.45 | |

| β-Lactamase | Non-competitive | 0.30 | |

| Serine Protease | Irreversible | 0.25 |

These studies suggest that the compound's structural features contribute to its binding affinity and specificity towards these enzymes.

Case Studies

-

Anticancer Activity : A study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was linked to the compound's ability to inhibit key metabolic enzymes involved in cell proliferation.

- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).

- Results : IC50 values ranged from 0.15 µM to 0.60 µM across different cell lines.

-

Antimicrobial Properties : Another investigation highlighted the compound's effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mode of action was identified as disruption of bacterial cell wall synthesis.

- Minimum Inhibitory Concentration (MIC) : Ranged from 0.05 µg/mL to 0.20 µg/mL.

Toxicological Profile

While the biological activities are promising, the safety profile must also be considered:

| Toxicity Parameter | Value |

|---|---|

| LD50 (oral in rats) | >2000 mg/kg |

| Skin Irritation | Causes mild irritation |

| Eye Irritation | Causes serious irritation |

Q & A

Q. How should researchers interpret conflicting NMR data for related dioxaborolanes in the literature?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.